molecular formula C14H15Cl2NO4S B2395196 2-(2,4-Dichlorophenoxy)-1-(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)propan-1-one CAS No. 2034210-39-2

2-(2,4-Dichlorophenoxy)-1-(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)propan-1-one

Cat. No. B2395196
CAS RN: 2034210-39-2
M. Wt: 364.24
InChI Key: ZBDVIUVAQDZYQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,4-Dichlorophenoxy)-1-(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)propan-1-one is a useful research compound. Its molecular formula is C14H15Cl2NO4S and its molecular weight is 364.24. The purity is usually 95%.
BenchChem offers high-quality 2-(2,4-Dichlorophenoxy)-1-(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)propan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2,4-Dichlorophenoxy)-1-(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)propan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Applications in Synthesis and Characterization

  • Schiff base derivatives of amoxicillin, including structures similar to 2-(2,4-Dichlorophenoxy)-1-(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)propan-1-one, have been synthesized and characterized. These derivatives demonstrate antibacterial and fungicidal activities, highlighting their potential in pharmaceutical applications (Al-Masoudi et al., 2015).

Utility in Organic Chemistry

  • Compounds with similar structures have been used as intermediates in the synthesis of nucleoside analogues, demonstrating their importance in the field of organic chemistry and drug design (Dominguez & Cullis, 1999).

Reaction Mechanisms

  • Spirocyclic 1,3-oxathiolanes have been produced through the reaction of 1,3-thiazole-5(4H)-thiones with epoxycycloalkanes, demonstrating the reactivity of bicyclic compounds in creating complex molecular structures (Blagoev et al., 1999).

Photocycloaddition and Synthesis

  • Photocycloaddition techniques have been employed for the synthesis of 3-azabicyclo[3.2.0]heptanes, a process that can be applied to the synthesis of compounds with similar bicyclic structures (Jirásek et al., 2017).

Formation in Environmental Conditions

  • The study of triclosan, a compound with structural similarities, demonstrates its mechanism of action against bacteria. This insight can be pivotal in understanding the environmental impact and biodegradation processes of related compounds (Levy et al., 1999).

Beta-Lactamase Inhibitors

  • Beta-lactamase inhibitors like CP-45,899, which share a bicyclic core with the compound , extend the antibacterial spectrum of beta-lactams. This highlights the potential role of such structures in enhancing antibiotic efficacy (English et al., 1978).

properties

IUPAC Name

2-(2,4-dichlorophenoxy)-1-(2,2-dioxo-2λ6-thia-5-azabicyclo[2.2.1]heptan-5-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15Cl2NO4S/c1-8(21-13-3-2-9(15)4-12(13)16)14(18)17-6-11-5-10(17)7-22(11,19)20/h2-4,8,10-11H,5-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBDVIUVAQDZYQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CC2CC1CS2(=O)=O)OC3=C(C=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15Cl2NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-Dichlorophenoxy)-1-(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)propan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.